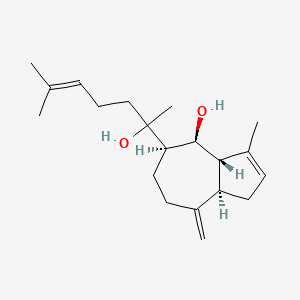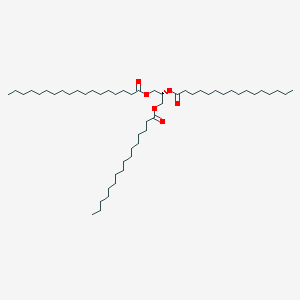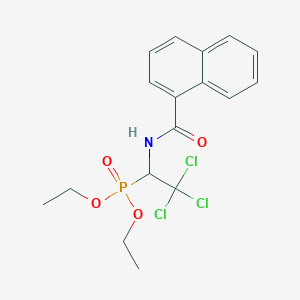
Dictyol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dictyol E is a diterpenoid compound isolated from various species of the brown algae genus Dictyota. These marine organisms are known for their ability to produce a wide array of bioactive compounds, including diterpenes, which have significant ecological and pharmacological roles . This compound has been identified in several species, including Dictyota dichotoma and Dictyota menstrualis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The extraction of Dictyol E typically involves organic solvents. A common method includes the use of a mixture of dichloromethane and methanol in a 2:1 ratio, which has been found to effectively extract lipophilic secondary metabolites from Dictyota species . The stability of this compound is maintained under various storage conditions, making it relatively easy to handle during extraction and purification .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through the extraction from natural sources, specifically brown algae. Research is ongoing to develop more efficient synthetic routes that could potentially allow for industrial-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Dictyol E undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of this compound.
Applications De Recherche Scientifique
Dictyol E has a wide range of scientific research applications due to its bioactive properties :
Chemistry: Used as a model compound for studying diterpenoid chemistry and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of Dictyol E involves its interaction with various molecular targets and pathways . It has been found to inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 proteinases, which play a role in tissue remodeling and cancer metastasis . Additionally, this compound can modulate the phosphorylation of kinases in the ERK1/2 signaling cascade, which is involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Dictyol E is part of a larger group of diterpenoids found in Dictyota species. Similar compounds include:
- Pachydictyol A
- Dictyol B acetate
- Dictyodial
Uniqueness: this compound is unique due to its specific bioactive properties and its role in the chemical defense mechanisms of brown algae .
Propriétés
Numéro CAS |
62858-25-7 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(3aS,4S,5R,8aR)-5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)7-6-12-20(5,22)17-11-9-14(3)16-10-8-15(4)18(16)19(17)21/h7-8,16-19,21-22H,3,6,9-12H2,1-2,4-5H3/t16-,17+,18+,19+,20?/m0/s1 |
Clé InChI |
WSCIOJNUJRINER-BJKADDSPSA-N |
SMILES |
CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |
SMILES isomérique |
CC1=CC[C@@H]2[C@@H]1[C@@H]([C@@H](CCC2=C)C(C)(CCC=C(C)C)O)O |
SMILES canonique |
CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |
Synonymes |
dictyol E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)
![1-methyl-4-[2-oxo-2-(N-(phenylmethyl)anilino)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid propan-2-yl ester](/img/structure/B1231754.png)
![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)
![N-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1231756.png)

![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide](/img/structure/B1231759.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1231760.png)
![2,5-dimethyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-pyrazolecarboxamide](/img/structure/B1231762.png)

![10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone](/img/structure/B1231768.png)
![N-butyl-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B1231769.png)


